molecular formula C19H33Cl2N3O3 B4242549 2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride

2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride

Cat. No.: B4242549
M. Wt: 422.4 g/mol
InChI Key: UXWAXMZXIBTHID-UHFFFAOYSA-N
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Description

N’-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride is a complex organic compound with a molecular formula of C25H35N2O5 It is known for its unique structure, which includes a piperidine ring, methoxy groups, and an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-oxo-2-(1-piperidinyl)ethanol under acidic conditions to form the benzyl intermediate.

    Coupling with Ethanediamine: The benzyl intermediate is then coupled with N,N-dimethyl-1,2-ethanediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide
  • N-{3-Methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}cyclooctanaminium

Uniqueness

N’-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and piperidine groups, along with the ethanediamine backbone, provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3.2ClH/c1-21(2)12-9-20-14-16-7-8-17(18(13-16)24-3)25-15-19(23)22-10-5-4-6-11-22;;/h7-8,13,20H,4-6,9-12,14-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWAXMZXIBTHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)OCC(=O)N2CCCCC2)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride
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2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride
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2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride
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2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride
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2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride
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2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride

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